(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid basic properties

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid basic properties

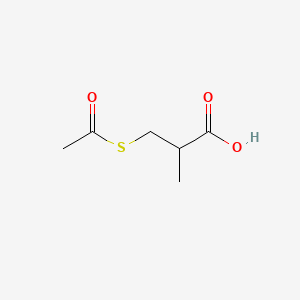

An In-depth Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: A Cornerstone Chiral Intermediate in Cardiovascular Drug Synthesis

Introduction: The Significance of a Chiral Building Block

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid stands as a pivotal molecule in the landscape of pharmaceutical manufacturing. While a seemingly modest thioester, its true significance lies in its specific stereochemistry, which is fundamental to the synthesis of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] The development of Captopril was a landmark achievement in the treatment of hypertension and congestive heart failure, and its efficacy is inextricably linked to the precise three-dimensional arrangement of its atoms.[1][3] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this crucial intermediate, from its fundamental properties and synthesis to its application and handling. We will delve into the causality behind synthetic choices, the imperative of chiral purity, and the analytical methodologies required to validate this essential building block.

Part 1: Core Physicochemical and Stereochemical Properties

The function of a pharmaceutical intermediate is dictated by its chemical and physical properties. For (S)-(-)-3-(Acetylthio)-2-methylpropionic acid, its utility is rooted in its bifunctional nature—a reactive carboxylic acid and a protected thiol—and, most critically, its defined stereocenter.

General Properties

A summary of the compound's key physical and chemical identifiers is presented below. It is important to note the distinction in CAS numbers between the specific (S)-enantiomer and the racemic mixture.

| Property | Value | Source(s) |

| Chemical Name | (2S)-3-(Acetylthio)-2-methylpropanoic acid | [4] |

| Synonyms | (S)-(-)-3-(Acetylthio)isobutyric acid, D-(-)-3-Acetylthio-2-methylpropionic Acid | [4][5] |

| CAS Number | 76497-39-7 ((S)-enantiomer) 33325-40-5 (Racemic) | [1][4][5][6] |

| Molecular Formula | C₆H₁₀O₃S | [7][8][9][10] |

| Molecular Weight | 162.21 g/mol | [7][8][9][10] |

| Appearance | White to off-white low-melting solid or liquid | [8][11][12] |

| Melting Point | 55-57 °C (Racemic) | [8] |

| Boiling Point | ~276.5 °C (Predicted); 120-132 °C @ 1 mmHg | [8][12] |

| Density | ~1.178 - 1.213 g/cm³ | [8][12] |

| pKa | ~4.22 (Predicted) | [8][12] |

| Solubility | Sparingly soluble in water; Soluble in chloroform and methanol | [8][11] |

The Stereochemical Imperative

The designation "(S)" refers to the configuration at the chiral carbon (C2), which bears the methyl group. This specific arrangement is non-superimposable on its mirror image, the (R)-enantiomer. In pharmaceutical applications, such stereochemical precision is not merely an academic detail—it is often the difference between a potent therapeutic agent and an inactive or even harmful substance. The ACE enzyme's active site is a highly structured three-dimensional pocket. For an inhibitor like Captopril to bind effectively and block the enzyme's function, it must have a complementary shape. The synthesis of Captopril from (S)-(-)-3-(Acetylthio)-2-methylpropionic acid ensures the final drug product possesses the correct stereochemistry for optimal binding and biological activity.[1] Using the racemic intermediate would result in a mixture of diastereomers, necessitating a difficult and costly purification step at the final stage.[13]

Part 2: Synthesis and Manufacturing Pathways

The industrial production of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid requires a robust and scalable process that can reliably deliver the product with high chemical and enantiomeric purity. The most common approach involves a racemic synthesis followed by chiral resolution.

Racemic Synthesis: Michael Addition

The foundational synthesis involves the reaction of methacrylic acid and thioacetic acid.[14][15] This is a classic example of a Michael (conjugate) addition reaction.

Causality of the Protocol:

-

Mechanism: The thiol group of thioacetic acid acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. This is favored over direct addition to the carbonyl group.

-

Catalyst/Conditions: The reaction is typically heated to facilitate the addition. While it can proceed without a catalyst, a base can be used to deprotonate the thiol, increasing its nucleophilicity and reaction rate. The protocol described in the literature involves heating the neat mixture.[15]

Experimental Protocol: Synthesis of Racemic 3-(Acetylthio)-2-methylpropanoic Acid [15]

-

Reactant Charging: In a suitable reaction vessel equipped with a stirrer and heating mantle, combine thioacetic acid (1.0 eq) and methacrylic acid (0.78 eq).

-

Reaction: Heat the mixture on a steam bath (or equivalent heating source to ~100 °C) for one hour with stirring.

-

Maturation: Cool the mixture to room temperature and allow it to stand for 18-24 hours to ensure the reaction proceeds to completion.

-

Monitoring: The reaction's completion can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, monitoring for the disappearance of the vinyl proton signals of methacrylic acid.[15]

-

Purification: The crude product is purified by vacuum distillation. The desired racemic acid is collected at a boiling point of 128-131 °C at 2.6 mmHg.[15]

Caption: Racemic synthesis via Michael Addition.

Chiral Resolution: Diastereomeric Salt Crystallization

With the racemic mixture in hand, the critical step is to isolate the desired (S)-enantiomer. The most established method is resolution via the formation of diastereomeric salts using a chiral base. A patented process utilizes L-(+)-2-aminobutanol as an effective resolving agent.[13]

Causality of the Protocol:

-

Principle: The racemic acid (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral base (L-base). This creates a mixture of two diastereomeric salts: (S-acid, L-base) and (R-acid, L-base).

-

Separation: Diastereomers, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomeric salt can be induced to crystallize selectively while the other remains in solution.

-

Liberation: After isolating the desired crystallized salt, the chiral base is removed by treatment with a strong acid, liberating the pure (S)-enantiomer of the acid.

Experimental Protocol: Optical Resolution [13]

-

Salt Formation: Dissolve the racemic DL-3-acetylthio-2-methylpropionic acid in a suitable solvent (e.g., a mixture of water and an organic solvent like acetone).

-

Addition of Resolving Agent: Add L-(+)-2-aminobutanol (approximately 0.5 to 1.0 molar equivalents) to the solution.

-

Selective Crystallization: Cool the solution slowly to induce crystallization. The diastereomeric salt of D-(-)-3-acetylthio-2-methylpropionic acid (the desired enantiomer, also designated S) with L-(+)-2-aminobutanol will selectively precipitate. The precise temperature and solvent ratio are critical for achieving high selectivity and yield.

-

Isolation: Isolate the crystallized salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., hydrochloric acid) to a pH of 1-2.

-

Extraction: Extract the liberated (S)-enantiomer into an organic solvent such as ethyl acetate.

-

Final Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure to yield the purified (S)-(-)-3-(Acetylthio)-2-methylpropionic acid.

Caption: Workflow for chiral resolution.

Part 3: Application in the Synthesis of Captopril

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid serves as the acylating agent that forms the core structure of Captopril when coupled with L-proline.[14]

Causality of the Protocol:

-

Activation: The carboxylic acid of the intermediate must be "activated" to make it more electrophilic for the acylation of the secondary amine of proline. This is commonly done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Coupling: The activated acyl chloride is then reacted with L-proline under basic conditions. The base neutralizes the HCl generated during the reaction, driving the coupling to completion.

-

Deprotection: The final step is the removal of the acetyl protecting group from the sulfur atom to reveal the free thiol (-SH), which is crucial for binding to the zinc ion in the ACE active site. This is typically achieved by ammonolysis (reaction with ammonia).[14]

Caption: Synthesis pathway from intermediate to Captopril.

Part 4: Analytical Quality Control

For any pharmaceutical intermediate, rigorous quality control is non-negotiable. The identity, purity, and chiral integrity of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid must be unequivocally established.

-

Identity Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): Provides a detailed fingerprint of the molecular structure, confirming the connectivity of atoms. It is the definitive method for structural elucidation.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O of the carboxylic acid and thioester.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The industry standard for purity analysis. A reversed-phase HPLC method with UV detection can quantify the main component and any related impurities. The area percentage of the main peak corresponds to the purity of the sample.

-

-

Chiral Purity (Enantiomeric Excess):

-

Chiral HPLC: This is the most critical QC test. It uses a chiral stationary phase that can differentiate between the (S) and (R) enantiomers, allowing for the precise quantification of each. The result is reported as enantiomeric excess (e.e.%), which must meet stringent specifications (typically >99%) for pharmaceutical use.

-

Part 5: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the material and ensure personnel safety.

Hazard Identification

The compound is classified as an irritant and may cause burns.[6][10]

| Hazard Information | Details |

| Pictogram | GHS07 (Irritant) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fumes P280: Wear protective gloves/eye protection P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from multiple safety data sheets.[6][7][8][10][16]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required.

-

Storage and Stability

-

Rationale: The thioester linkage is susceptible to hydrolysis, particularly in the presence of moisture or strong acid/base. The free carboxylic acid can also be reactive. Cool, dry, and inert conditions are therefore required to maximize shelf life.

-

Recommended Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.[8][12]

Conclusion

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is more than a mere precursor; it is an enabling molecule that allows for the efficient and stereocontrolled synthesis of the vital drug Captopril. Its production, centered on the crucial step of chiral resolution, highlights the elegance and necessity of asymmetric synthesis in modern medicine. Understanding its properties, synthesis, and handling is essential for any scientist or professional involved in the development and manufacturing of ACE inhibitors and other complex chiral pharmaceuticals. The continued refinement of its synthesis, potentially through more direct asymmetric or biocatalytic methods, remains an active area of process chemistry research, aiming for even greater efficiency and sustainability in producing life-saving medications.

References

- Chirumamilla, R. R., Marchant, R., & Singh Nee Nigam, P. (2001). Captopril and its synthesis from chiral intermediates. Ulster University Research Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoryabbaW9TG4pZOo7X8J2A9XQc-rtVPkVjEXzPEgfjAIgPEGx6VVwN6yAVd3fbhw8NLTaDl5YCOB1pEo2lTaUosWLoaTsrUb7i6Nhm0hm9mwipyC_SMGYzqnnG4sS1ABfdrVWMxWxjnrrUxrgVxEFFE87F-dLbNqs5uDhv1_DGcwv5Jxf0lRdQi_ShRhOqPTOmRJWTvA01aP3WOU=]

- Biosynth. (n.d.). 3-Acetylthio-2-methylpropanoic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2rAwHb94jfDHf24uCpyGAHb9QIhtrmP22KpyBYIfSqtEnz9y0HShVktMLGdYP9wmYquWSaVOAiRti7Kwkn7d0BrGa30MkoejHqw01lNQw4vwMlfaYkzYv_NVsSkHAnVycFJ644aYJygIEhayiupWD7SDTJ9d7VchCMCjEwy_K2qRh-eIdv5n9PUr9]

- Guidechem. (n.d.). 3-Acetylthio-2-methylpropanoic acid 33325-40-5 wiki. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWzcsh1aoEGQ4uOgasEYC9wCMKE_Y84K_iy_LvB0FfalgF3dWYBKyoj4RGRa8zBzn3yduwTDOzPiQt4revmvsqRddhCJddoOrPXVqtHWGZH-kvB62WC-dEmCd-tOfiOBYJuKnTyW1_K3RXT0czL8MpDLbVdKhUlo6jP3k9uTFyKEjz2xcrEOwYWm7OmId4]

- ChemicalBook. (2024). 3-Acetylthio-2-methylpropanoic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0IeoxUwOQ0Oqi3Y5J6TGbkfeueCPsx5sTBaxHSftfq29gXawgY398J2vtwOOsiktUdN2OpQ9_ftSixZYrNQk2gjJx6BfdcvTZ182dgWH3cxX6Zmi0PBDRRCigBcwdh8hCZt86PferRsLg8LWbzlXMp8CxX1YM8v8pG1rql5Kk]

- Shimazaki, M., Hasegawa, J., Kan, K., et al. (1983). Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid. J-Stage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1yTTuRiZkUV4k0cczdt5XvFaJg2YjijiXQNgMOFGZPtknL52dG-SBy4ZpHYGl5ZpmULexdtECTrfEQn0yp-7yZ4SNNljw5nCnKxpJxTR47FjbPyCENuuQpDez7peRTmeoRNZioD3cs2QFAAcR--UUs3xIYfiWFxuZV5XoMTWJbHvkakmzl9Q=]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Captopril: Understanding the Role of Pharmaceutical Intermediates. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCp2B2sdA8CzMFqTVLDJyeJ2lTX-jks9zGYvvGH7YYVuHc5o-AJ1y_-eV40OL8HJi0kR84VPgHmGY4HxRiDYCN7-3LXj6CUcypTlxTMd_gg8kfbxcmr7mnBA5crc2XDpHh7t__gT75qFHSJJiiub4Wxea3nt3j6iCk1lfW0mV04w20hI-qjds2pRvB2DRtGEIeMYGb6nF2_z-DCgm0NR2l3OVhXoLHBacfqoV8xl0UJeYa9g==]

- Semantic Scholar. (2001). Captopril and its synthesis from chiral intermediates. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfbWGubC3at4SrBb2XeicxhauDnZaHX7zM04IqPT7b18jcgvJDWExrkEhc0G0FOpBsT-Arf7TUZwtovlkirv3aDRPkn20S809q8CHTNOhnjpv9SDtG_ZG90o34GFCbT9wnFQE__dOqRoUn2PyWGvgsRlz12-GvFH-NhUvzVM_qfePOfVf9G4D42ulrn34Mf7pihi9GWQo=]

- ChemicalBook. (n.d.). Captopril synthesis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4IXmRI1tTmUjqoBJA9L05y7ZYYSnzN1pYkzxFEwnheajJbOb5eV3RCaD-atiCrg_a_OvYRdCdM6y4oz-iaR6YLN6nMTkTiu_n8S8H_8V2l6ZBzCnmCNUbyw9QD0evUfQEvHN-biXC99-LhGhnLw==]

- The Good Scents Company. (n.d.). 3-acetyl thioisobutyric acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4wX3vEc6nzkOapcwoJsNE-VJeqsAppRRyizkOhVcPyrntfz1h4LWRpYA3IqGF1zUEVvyabmSt5EL3tWDCcgVkk1OPSHCSoS5v12SdRQSDqVdtNg6nYFTuRxD6t8y9LoxcvFSd3RoIonu3GZJa8arxQA==]

- Santa Cruz Biotechnology, Inc. (n.d.). 3-Acetylthio-2-methylpropanoic Acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOiHIeXxoNrILlantRs32R-1nSzYsP5xs5_Hcz-wkDHbnsrVsJhrdsH0DVj_ZIv3aCodBsse9SJC-C_M5vatrZrwLefxduKjRUfTqutpXh_xP8yEO1KaKqgT-sGKfnKuroGxt9BYnz00O-9BwX0cuVwLsVnAQkt6Yg1QaLsRgA]

- PrepChem.com. (n.d.). Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5I5RHZ6HSKlj16mLPVGenrvyn62TLqggXpNxFqsnp2lf7dNTEOkmUtxnXcpGHEoNbwyy-Q3E_zHzB9caok2ohM3TGIzsi_je2lEC9iKRa0ijSjPqYD5Y8MYjI7oAygdiN5hpOidGIiHFuzaF6w4fmT8KOv6guMA==]

- PubChem. (n.d.). 3-(Acetylthio)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpMnuh4MACerJD279A_eyuhjPhJHgJczIOOoMllDCtj0l5AfwQbjPT0iKHtcf-gNcKEmBjQDfiEbS_mG1NZxFQk1K3dw4DyYS0GvjNlF1hM1hSy8r-2nvTCDN3uOaZc9hKnuIjHX-2OuoB]

- ChemBK. (2024). 3-(Acetylthio)-2-methylpropanoic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtZ22CNCRK5ncXxxe1sRQQpumknYkW7whUR5pHC4IKDGo1JvQksxc6KcoRx_6yZuVrhzcJWmHL9QIAPo9OArR5kCh5xN2dJ1NqWejUVM8SNTkdfnyQgVYyeFRFOnFZRWF4DU5p1Yj3eYbllxfdndjnlipoKwHXQX29dsQaQuH5-w==]

- LGC Standards. (2022). SAFETY DATA SHEET - (S)-(-)-3-Acetylthio-2-methylpropionic Acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVw4Tkuo72Bct8EGuNSO25J97HgVO2DA1vIpbUIA0biwqGO-LjCTVjdGYQ6PuNgWqHS9N1YkHimzH6DmsnuzUDWyaRcmLjMgq2BgE0668Kh-NphIVyss-7PxAtUtfnOZmPEmWA5buNrZ-Ln8QQa_BQU13K94MMY6U6r_RtHobBQTiv9tyJMSvpR6Cdov53z8FD0ImIne98-7I9pRczRdL6SnkPSIq8sIxJIrOazk3XFL44pypp_fpyYWt_9bqxO0ozWsnLZ67lxWUx6npbpK26QX_ddQ-YJgmCY29FrYOpOnhjxmht]

- Fisher Scientific. (2024). SAFETY DATA SHEET - 3-(Methylthio)propionic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLg8-ULNQlwTKw8Xe3VyCWmf-gUdG_6n1W0sG9xjsCjU5_IMiauRgR83ZKhOZ2oDpdP7uyZeSoubY5DA2BEehBo9k6hfCH6HVGRWpgEY5ZS311Eh2oZZ3N-q3_ZsufLlLhkx0YhaQa9O0HtHdVbImgtPE654ef40qQ1ejui3FAkhGnOG2199Jhen5ctJnn1f36mwSTLotw2nRhWnNfp38oPF9lFYLi7eg3Qwa-SlkMXFYrTwx-fIjTmtWSe1c=]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEubog_kwqNzfcfNrokPgazC6YmpWXKc5bitYEtFBkEEqvqeWcWNv50Sz62B0iH1xyMQR332VKpfGFeY7CsxudMfjW4nTYYlP2rAnAQ5uJo_yY2xtSb8ePUMqhtdmikm5otHJMNWlZYgzITgGs6Y1y]

- Benchchem. (n.d.). (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid. Retrieved from [https://vertexaisearch.cloud.google.

- Santa Cruz Biotechnology, Inc. (n.d.). (S)-(−)-3-Acetylthio-2-methylpropanoic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErZ4E6HVozk9V65EZVFf_S6UmLZ4m3Dh14hz3Ks4pE6SCGf-DENnq2B_KwQtyDrCpY1q15HlXDKv7GXmRS6lHY30rydN5y_qW2Zfie9su2oQYZPhRW2fZRYZNbLbkeKX1jHuTVwniEWtk02mxULDwbnlhIGm_WIbIE_Rfch9R9e-M=]

- Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs7B2JuFJCxVFYaTW4BADoX056s4V-bgVvQJ6LiEO6APZOD8z2D1Wy8DHZpLwMZK0eIWS3bAR3eSv-vfYAIhNx7AwILX2Y-XEYqgSYWDN0mra2tIcOylBN5eEEb7sYmQPrBLepuMP8Sg8VQw==]

- Google Patents. (n.d.). US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Hpmrui_wwYRLbBfDT5i_g_NASrr0NgCEdmC_a7S1UrkKo5jAxlUG-997z_5YADsw_zAJhTJHLHwpIXKG6Zu3iZw7MnlxaziuYkPJXfzf4TuTZs4gpc_4Wq8YR4WOVPhnKwUmpX74B0k=]

- CRO SPLENDID LAB. (n.d.). (S)-(-)-3-Acetylthio-2-methylpropionic Acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERy1L-kaB5Rj-sQSzVF41nCH_8Ld2aC9Xu-197zkD6sU4WUTPvpYp63Hfxi7UdQelxzKZSgXhLAokY9FG9IOqU14uVmqgTK8-IqlUVT2QqrZXBqUn_0WlorIzNkd8cQySqh9fHGu0oUwdTnggdH9fcccu3ouhbgYh36VyB4C7Nlf1OpomC65mWViwIwjw=]

- FDA Global Substance Registration System. (n.d.). 3-ACETYLTHIO-2-METHYLPROPIONIC ACID. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA9mcmETiDNchNfOUoPcEpl3aJIKfqNu-MMDAV6hNQMBqYakliqW7uDFcuDYW4rxBeR3g17OYPOWBPpnZMSeDbpuQFSwQjjZAuA-E1YO1h3UhYc1ZdC7Yh21MPgKvB22sxx9y3gD_nwCCwHGbDcw==]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. scbt.com [scbt.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]

- 8. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. chembk.com [chembk.com]

- 13. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]

- 14. Captopril synthesis - chemicalbook [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. fishersci.com [fishersci.com]

Figure 1. Chemical structure of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid.

Figure 1. Chemical structure of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid.